6-Bromoimidazo[1,2-a]pyrimidine
Overview
Description
6-Bromoimidazo[1,2-a]pyrimidine derivatives are a class of compounds that have been synthesized through various chemical reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens such as bromine and iodine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of 6-bromoimidazo[1,2-a]pyrimidine derivatives has been achieved by reacting 2-aminopyrimidines with methyl aryl ketones in the presence of halogens. Specifically, the use of bromine in these reactions leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines . This method provides a straightforward approach to access a variety of substituted imidazo[1,2-a]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structures of certain 6-bromoimidazo[1,2-a]pyrimidine derivatives have been elucidated using X-ray crystallography, which confirms the stereoselectivity of the reactions used in their synthesis. Additionally, theoretical calculations using Density Functional Theory (DFT) have been carried out to further understand the electronic properties of these compounds .
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyrimidine derivatives have been shown to participate in various chemical reactions. For instance, they have been used as intermediates in the synthesis of hexahydroimidazo[1,2-c]pyrimidines through a ring closure reaction of amides with pyrimidines. The reaction exhibits stereoselectivity, which has been confirmed by X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoimidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of the bromo substituent on the imidazo[1,2-a]pyrimidine core can affect the compound's reactivity, boiling point, melting point, and solubility. These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development. However, specific physical and chemical property data for these derivatives are not detailed in the provided papers .
Relevant Case Studies
One of the case studies involves the use of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. These compounds were synthesized and characterized, and their binding affinities were determined through molecular docking studies. The results revealed that among the synthesized compounds, one derivative showed significant binding affinity, suggesting its potential as a lead compound for further drug development .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches
6-Bromoimidazo[1,2-a]pyrimidine derivatives can be synthesized through the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens like bromine and iodine. This process leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2013). Additionally, the synthesis of imidazo[1,2-c]pyrimidine derivatives has been achieved using C-substituted 4-aminopyrimidines (Rogul'chenko et al., 1975).
Palladium-Catalyzed Arylation
6-Bromoimidazo[1,2-a]pyrimidine can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines (Li et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMWMOQCMFLRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650390 | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyrimidine | |
CAS RN |
865156-68-9 | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865156-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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